molecular formula C11H13FN2O B6191446 4-(4-fluorophenyl)-1-nitrosopiperidine CAS No. 6716-99-0

4-(4-fluorophenyl)-1-nitrosopiperidine

Cat. No. B6191446
CAS RN: 6716-99-0
M. Wt: 208.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1-nitrosopiperidine (4-FPNP) is an organic compound with a nitroso group attached to the piperidine ring. It is a colorless solid that has been used in scientific research for its various biochemical, physiological, and pharmacological properties. 4-FPNP is a nitrosamine and has been used for synthesis of various compounds, including pharmaceuticals and agrochemicals. It has been studied for its potential applications in drug discovery and development.

Scientific Research Applications

4-(4-fluorophenyl)-1-nitrosopiperidine has been used in a variety of scientific research applications. It has been used as a model compound to study the synthesis of nitrosamines, and to study their reactivity and mechanism of action. It has also been used to study the effects of nitrosamines on proteins and enzymes, and to study the effects of nitrosamines on the cardiovascular system.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-nitrosopiperidine is not well understood. Studies have shown that it can interact with proteins and enzymes, and that it can induce changes in the expression of certain genes. It is believed to interact with cellular membranes, which may lead to changes in cell signaling pathways. It is also believed to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain ion channels, including the voltage-gated potassium channel. It has also been shown to inhibit the activity of certain proteins, including the enzyme thioredoxin reductase.

Advantages and Limitations for Lab Experiments

4-(4-fluorophenyl)-1-nitrosopiperidine has several advantages for lab experiments. It is a relatively stable compound, and can be stored for extended periods of time without significant degradation. It is also relatively easy to obtain, and is inexpensive compared to other compounds. However, it is important to note that this compound is a nitrosamine, and as such, it is potentially toxic and should be handled with caution.

Future Directions

There are several potential future directions for research involving 4-(4-fluorophenyl)-1-nitrosopiperidine. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further studies could be conducted to better understand its mechanism of action, and to identify potential drug targets. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, as well as its potential toxicity.

Synthesis Methods

4-(4-fluorophenyl)-1-nitrosopiperidine can be synthesized by the reaction of 4-fluorophenyl isonitrile with the nitrite ester of piperidine in the presence of a base. The reaction is performed in a polar solvent, such as acetonitrile, and is carried out at room temperature. The reaction is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-fluorophenyl)-1-nitrosopiperidine involves the nitrosation of 4-(4-fluorophenyl)piperidine using a nitrosating agent.", "Starting Materials": [ "4-(4-fluorophenyl)piperidine", "Nitrosating agent (e.g. sodium nitrite, nitric acid)" ], "Reaction": [ "Dissolve 4-(4-fluorophenyl)piperidine in anhydrous ether or dichloromethane.", "Add the nitrosating agent slowly to the solution while stirring at a low temperature (0-5°C).", "Maintain the temperature and stirring for several hours until the reaction is complete.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

6716-99-0

Molecular Formula

C11H13FN2O

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.